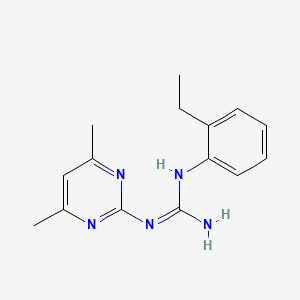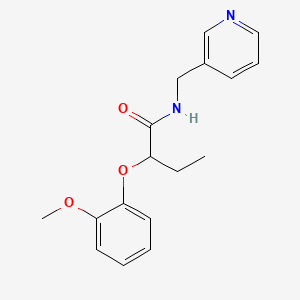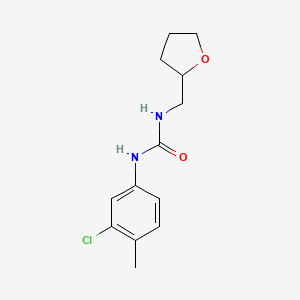
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethylphenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethylphenyl)guanidine, commonly known as MPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MPD is a selective agonist of the transient receptor potential melastatin 8 (TRPM8) channel, which is a member of the transient receptor potential (TRP) ion channel family.
作用機序
MPD activates the N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethylphenyl)guanidine channel, which is a non-selective cation channel that is permeable to calcium and sodium ions. Activation of the this compound channel by MPD leads to an influx of calcium and sodium ions into the cell, which triggers a series of downstream signaling events. These signaling events ultimately lead to the physiological effects of MPD, including pain relief, anti-inflammatory effects, and anti-tumor effects.
Biochemical and physiological effects:
MPD has been shown to have a range of biochemical and physiological effects. In addition to its pain-relieving, anti-inflammatory, and anti-tumor effects, MPD has been shown to have antioxidant properties and to regulate the expression of various genes involved in cell proliferation and apoptosis.
実験室実験の利点と制限
MPD has several advantages for use in lab experiments. It is a highly selective agonist of the N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethylphenyl)guanidine channel, which allows for precise targeting of this channel in experimental settings. Additionally, MPD has a relatively long half-life, which allows for sustained activation of the this compound channel. However, there are also some limitations to the use of MPD in lab experiments. One limitation is that MPD can be toxic at high concentrations, which can limit its use in certain experimental settings. Additionally, the effects of MPD may be influenced by other factors, such as the concentration of calcium ions in the cell.
将来の方向性
There are several future directions for research on MPD. One area of focus is the development of more potent and selective agonists of the N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethylphenyl)guanidine channel. Additionally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory and anti-tumor effects of MPD. Finally, the potential use of MPD in combination with other drugs for the treatment of various diseases should be explored further.
合成法
The synthesis of MPD involves the reaction of 2-ethylphenyl isocyanate with 4,6-dimethyl-2-pyrimidinamine in the presence of a catalyst, followed by the addition of guanidine hydrochloride. The resulting product is then purified through recrystallization to obtain pure MPD.
科学的研究の応用
MPD has been extensively studied for its potential applications in various areas of scientific research. The N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethylphenyl)guanidine channel, which is activated by MPD, is primarily expressed in sensory neurons and plays a crucial role in thermosensation and pain perception. Therefore, MPD has been investigated for its potential use in the treatment of chronic pain, including neuropathic pain and cancer pain. Additionally, MPD has been shown to have anti-inflammatory and anti-tumor effects, making it a potential candidate for the treatment of inflammatory diseases and cancer.
特性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-4-12-7-5-6-8-13(12)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXHLAITEKXHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N/C(=N\C2=NC(=CC(=N2)C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5362493.png)
![5-{[1-isopropyl-4-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-ylidene]methyl}-1-(4-methoxyphenyl)-1H-tetrazole](/img/structure/B5362494.png)

![5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5362524.png)

![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5362529.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]acetamide](/img/structure/B5362537.png)
![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5362542.png)
![N-cyclohexyl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5362550.png)
![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5362563.png)
![(3-{5-[(3-ethyl-4-isopropylpiperazin-1-yl)carbonyl]pyridin-2-yl}phenyl)methanol](/img/structure/B5362577.png)
![3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B5362584.png)

![N-(4-methoxy-2-methylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5362598.png)